![molecular formula C17H17N5OS B2628433 N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396881-79-0](/img/structure/B2628433.png)
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidine ring and the pyridazine carboxamide group. Key steps may include:
Formation of Benzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperidine Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Pyridazine Carboxamide Formation: This step involves the reaction of the intermediate compounds with hydrazine derivatives and carboxylic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzo[d]thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have demonstrated that compounds containing benzo[d]thiazole and pyridazine moieties exhibit promising antitumor properties. For instance, a series of thiazole-pyridine hybrids were synthesized and tested against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer). One compound showed an IC50 value of 5.71 μM against MCF-7 cells, indicating superior efficacy compared to the standard drug 5-fluorouracil .
Antiviral Properties
The antiviral potential of compounds derived from benzo[d]thiazole has been explored extensively. A study evaluated a series of 5-(benzo[d]thiazol-2-yl)-6-arylpyrimidine derivatives against several viruses, including HSV-1 and HCV. Five compounds exhibited viral reduction rates between 70% to 90%, with significant IC50 values lower than those of acyclovir, indicating their potential as antiviral agents .
Compound | Virus Type | Viral Reduction (%) | IC50 (μM) | Reference |
---|---|---|---|---|
Compound 1 | HSV-1 | 85 | 0.23 | |
Compound 2 | HCV | 75 | 0.45 | |
Compound 3 | CBV4 | 60 | 0.30 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been investigated through various animal models. A specific compound demonstrated significant protection in electroshock seizure tests, with a median effective dose (ED50) of 24.38 mg/kg, showcasing its potential for treating epilepsy .
Parkinson's Disease Research
Research has indicated that derivatives similar to N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide may inhibit monoamine oxidase (MAO) isoforms, which are crucial in Parkinson's disease pathology. Compounds targeting MAO-B have shown promise in improving motor function in rodent models of Parkinson's disease .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of this compound derivatives. Several studies have employed quantitative structure–activity relationship (QSAR) modeling to predict the activity of new compounds based on their structural features .
Wirkmechanismus
The mechanism of action of N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The benzo[d]thiazole moiety is known to interact with DNA and proteins, while the piperidine and pyridazine groups can modulate the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its antitumor activities and topoisomerase I inhibition.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Utilized in the synthesis of C-N bonds and various quinoxalines.
Uniqueness
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Biologische Aktivität
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structure, and various biological effects of this compound, supported by research findings and data tables.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a piperidine and a pyridazine carboxamide. The synthesis typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, leading to the formation of the target compound through acylation processes. The crystal structure analysis reveals that the compound has been successfully acylated, with key bond lengths consistent with similar compounds in literature .
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
-
Anticancer Activity
- The compound has shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Initial screening indicated IC50 values ranging from 2.43 to 14.65 μM, suggesting significant growth inhibition .
- Mechanistic studies have demonstrated that the compound induces apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of cell death .
-
Antimicrobial Properties
- Research indicates that benzothiazole derivatives exhibit notable antibacterial activity against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance profiles .
- The Minimum Inhibitory Concentration (MIC) values for related compounds in this class have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 2.43 | Induces apoptosis via caspase activation |
HepG2 | 4.98 | Cell cycle arrest and apoptosis |
Table 2: Antimicrobial Activity of Related Benzothiazole Compounds
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Benzothiazole Derivative A | 0.0039 | Staphylococcus aureus |
Benzothiazole Derivative B | 0.025 | Escherichia coli |
Case Studies and Research Findings
Recent studies have highlighted the structure-activity relationship (SAR) of benzothiazole derivatives, indicating that modifications on the benzothiazole ring can significantly enhance biological activity. For instance, substituents on the piperidine ring were shown to affect both antibacterial and anticancer properties .
In a notable case study, a series of benzothiazole-piperidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that specific substitutions increased potency against resistant strains, showcasing the therapeutic potential of these compounds in treating multidrug-resistant infections .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(19-17-18-12-6-2-3-7-14(12)24-17)13-8-9-15(21-20-13)22-10-4-1-5-11-22/h2-3,6-9H,1,4-5,10-11H2,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUHSBXAIHQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.